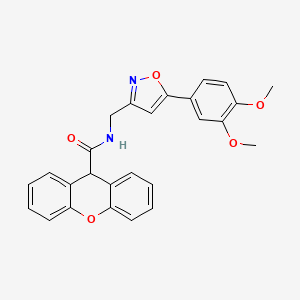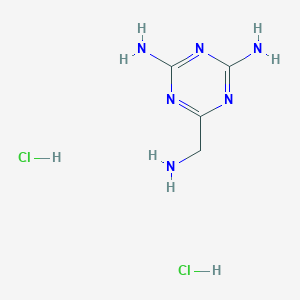
2,4-二氨基-6-(氨基甲基)-1,3,5-三嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride is a chemical compound that belongs to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
科学研究应用
6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride typically involves the reaction of cyanuric chloride with formaldehyde and ammonia. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with formaldehyde in the presence of a base to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield 6-(aminomethyl)-1,3,5-triazine-2,4-diamine.
Step 3: The final product is obtained by converting the amine to its dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings.
化学反应分析
Types of Reactions
6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the desired substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
作用机制
The mechanism of action of 6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride involves its interaction with various molecular targets. The compound can bind to nucleic acids and proteins, affecting their function. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Melamine: Another triazine compound with similar structural features but different applications.
Cyanuric Acid: A triazine derivative used in swimming pool disinfectants and as a stabilizer for chlorine.
Aminotriazole: A triazine compound used as a herbicide.
Uniqueness
6-(aminomethyl)-1,3,5-triazine-2,4-diaminedihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications.
属性
IUPAC Name |
6-(aminomethyl)-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.2ClH/c5-1-2-8-3(6)10-4(7)9-2;;/h1,5H2,(H4,6,7,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKXKRBKPEAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)

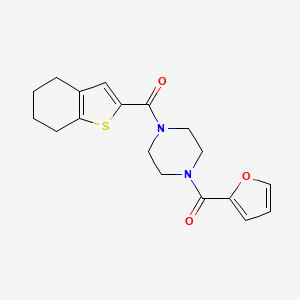
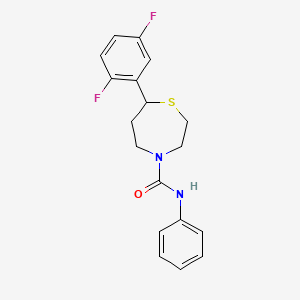
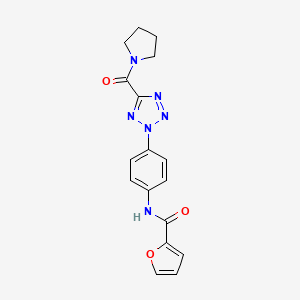
![3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid](/img/structure/B2595799.png)
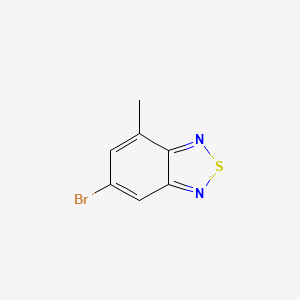
![N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595802.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)
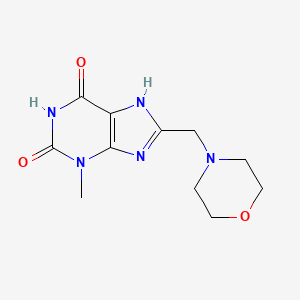
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
